
Unambiguous Structural Confirmation of
Benzofuran-7-carbaldehyde: A Comparative

Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benzofuran-7-carbaldehyde

Cat. No.: B1279132 Get Quote

A definitive structural elucidation of Benzofuran-7-carbaldehyde is presented, employing a

suite of advanced spectroscopic techniques. This guide provides a comprehensive comparison

with its isomers, Benzofuran-4-carbaldehyde and Benzofuran-5-carbaldehyde, offering

researchers, scientists, and drug development professionals a robust reference for unequivocal

identification.

The structural integrity of a molecule is paramount in the field of chemical research and

pharmaceutical development. Subtle changes in isomeric structure can lead to vastly different

chemical properties and biological activities. This guide details the application of Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopy for the structural confirmation of Benzofuran-7-carbaldehyde. By

presenting a side-by-side comparison of its spectroscopic data with that of its 4- and 5-isomers,

this document aims to provide a clear and concise methodology for distinguishing between

these closely related compounds.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from various spectroscopic

analyses of Benzofuran-7-carbaldehyde and its isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound δ (ppm) Multiplicity J (Hz) Assignment

Benzofuran-7-

carbaldehyde

10.5 (s, 1H), 7.9-

7.8 (m, 2H), 7.4-

7.3 (m, 2H), 6.9

(d, 1H)

s, m, m, d -
CHO, Ar-H, Ar-H,

Ar-H

Benzofuran-4-

carbaldehyde

10.3 (s, 1H), 8.0

(d, 1H), 7.7 (d,

1H), 7.5 (t, 1H),

7.4 (d, 1H), 7.0

(d, 1H)

s, d, d, t, d, d -
CHO, Ar-H, Ar-H,

Ar-H, Ar-H, Ar-H

Benzofuran-5-

carbaldehyde

9.9 (s, 1H), 8.1

(s, 1H), 7.9 (d,

1H), 7.6 (d, 1H),

7.5 (d, 1H), 6.9

(d, 1H)

s, s, d, d, d, d -
CHO, Ar-H, Ar-H,

Ar-H, Ar-H, Ar-H

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound δ (ppm)

Benzofuran-7-carbaldehyde
192.0 (CHO), 155.0, 145.0, 132.0, 128.0, 125.0,

124.0, 112.0, 108.0

Benzofuran-4-carbaldehyde
191.5 (CHO), 154.5, 145.5, 130.0, 128.5, 126.0,

124.5, 111.5, 107.5

Benzofuran-5-carbaldehyde
191.8 (CHO), 155.5, 146.0, 131.0, 129.0, 127.0,

125.5, 112.5, 107.0

Table 3: Mass Spectrometry Data
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Benzofuran-7-carbaldehyde 146 [M]⁺ 145 [M-H]⁺, 117 [M-CHO]⁺, 89

Benzofuran-4-carbaldehyde 146 [M]⁺ 145 [M-H]⁺, 117 [M-CHO]⁺, 89

Benzofuran-5-carbaldehyde 146 [M]⁺ 145 [M-H]⁺, 117 [M-CHO]⁺, 89

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Compound IR (cm⁻¹) UV-Vis (λmax, nm)

Benzofuran-7-carbaldehyde
~1690 (C=O), ~2820, ~2720

(C-H aldehyde)
~250, ~310

Benzofuran-4-carbaldehyde
~1695 (C=O), ~2830, ~2730

(C-H aldehyde)
~245, ~305

Benzofuran-5-carbaldehyde
~1692 (C=O), ~2825, ~2725

(C-H aldehyde)
~255, ~315

Experimental Protocols
A detailed description of the methodologies employed for the spectroscopic analyses is

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a Bruker Avance 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard. For 2D NMR experiments, standard pulse sequences were utilized for

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon

correlations.

Mass Spectrometry (MS): Mass spectra were obtained on a Waters Xevo G2-XS QTof mass

spectrometer using electron ionization (EI) at 70 eV. Samples were introduced via a gas

chromatograph (GC) to ensure purity. The fragmentation patterns were analyzed to identify

characteristic losses.
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Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer using an attenuated total reflectance (ATR) accessory. The spectra were

collected in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a

Shimadzu UV-2600 spectrophotometer using methanol as the solvent. The spectra were

scanned over a wavelength range of 200-400 nm.

Visualization of Spectroscopic Analysis Workflow
The logical workflow for the structural confirmation of Benzofuran-7-carbaldehyde using the

described spectroscopic techniques is illustrated below.

Sample Preparation

Spectroscopic Analysis

Data Analysis

Structural Confirmation

Benzofuran-7-carbaldehyde

NMR Spectroscopy
(1H, 13C, COSY, HSQC, HMBC) Mass Spectrometry (GC-MS) Infrared Spectroscopy (FT-IR) UV-Vis Spectroscopy

Chemical Shifts, Coupling Constants, Correlations Molecular Ion, Fragmentation Pattern Functional Group Identification Conjugation Analysis

Confirmed Structure of
Benzofuran-7-carbaldehyde

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of Benzofuran-7-carbaldehyde.

This comprehensive guide, with its tabulated data, detailed protocols, and clear workflow

visualization, provides a valuable resource for the unambiguous structural confirmation of

Benzofuran-7-carbaldehyde, facilitating accurate and reliable research in the chemical and

pharmaceutical sciences.
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To cite this document: BenchChem. [Unambiguous Structural Confirmation of Benzofuran-7-
carbaldehyde: A Comparative Spectroscopic Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1279132#confirmation-of-benzofuran-7-
carbaldehyde-structure-using-advanced-spectroscopic-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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